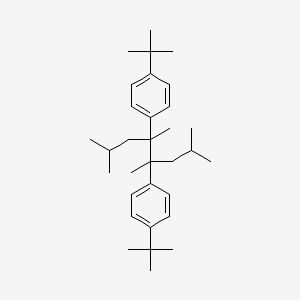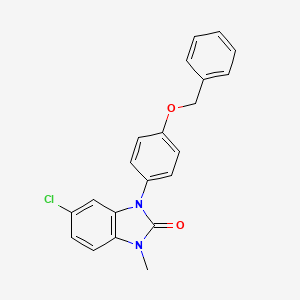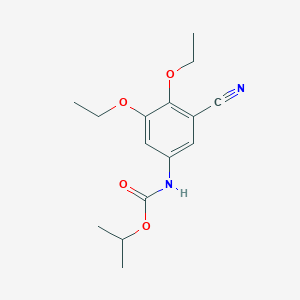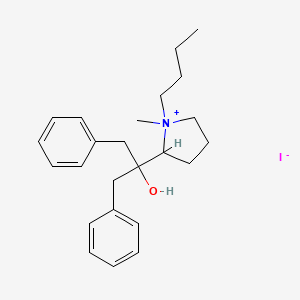![molecular formula C18H18OS B14428232 {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone CAS No. 84613-10-5](/img/structure/B14428232.png)
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone is an organic compound that features a cyclobutyl ring substituted with a phenyl group and a sulfanyl group attached to a methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a , which is a photochemical reaction involving the cycloaddition of an excited carbonyl compound with an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where the cyclobutyl ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.
Positronium Hydride: An exotic molecule consisting of a hydrogen atom bound to positronium, studied for its unique properties.
Uniqueness
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone is unique due to its combination of a cyclobutyl ring, sulfanyl group, and phenyl group, which confer distinct chemical and biological properties not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
84613-10-5 |
|---|---|
Molekularformel |
C18H18OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfanylcyclobutyl]-phenylmethanone |
InChI |
InChI=1S/C18H18OS/c1-14-8-10-16(11-9-14)20-18(12-5-13-18)17(19)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChI-Schlüssel |
DJYKFYZWMBXEMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2(CCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium chloride](/img/structure/B14428152.png)



![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)


![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)



![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)

